molecular formula C11H14N4O B2913097 [2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol CAS No. 1697407-08-1

[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol

Cat. No.: B2913097
CAS No.: 1697407-08-1
M. Wt: 218.26
InChI Key: VSSYEESCWBPCOH-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position. This compound has been investigated in medicinal chemistry for its structural versatility, particularly in modulating ion channels or enzyme targets due to its hydrogen-bonding capability .

Properties

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7-5-10(6-16)13-11(12-7)15-9(3)4-8(2)14-15/h4-5,16H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSYEESCWBPCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697407-08-1
Record name [2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound [2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol, often referred to as BDBM80024, is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, molecular interactions, and potential therapeutic applications based on diverse research findings.

Antibacterial Activity

Research has demonstrated that compounds derived from pyrazole and pyrimidine exhibit significant antibacterial properties. In particular, studies have shown that this compound has been evaluated against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by the Sanford-Burnham Center for Chemical Genomics reported the compound's inhibitory activity against several bacterial targets. The following table summarizes the IC50 values observed:

Target IC50 (nM) Description
C-C chemokine receptor type 6>66,600High IC50 indicates low affinity for this target
Beta-galactosidase (E. coli)>66,600Similar results suggest limited antibacterial efficacy

These findings indicate that while the compound shows some interaction with bacterial enzymes, its effectiveness may be limited against certain strains or enzymes.

The mechanism by which this compound exerts its antibacterial effects is likely related to its ability to bind to specific protein targets involved in bacterial metabolism. Molecular docking studies have suggested that this compound may interact with active sites of key bacterial proteins, thereby inhibiting their function.

Molecular Docking Studies

Molecular docking simulations provide insight into how this compound interacts at the molecular level with bacterial proteins. For instance:

  • Binding Affinity : The binding affinity of the compound to various targets was assessed using computational methods. The results showed favorable interactions with certain active sites, indicating potential for further development as an antibacterial agent.

Comparison with Similar Compounds

Key Data Table: Comparative Analysis of Selected Compounds

Compound Name Core Structure Key Substituent(s) Yield (%) Melting Point (°C) Notable Properties
[Target] [2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol Pyrimidine -CH2OH N/A N/A High solubility, moderate lipophilicity
Compound 2c Pyrimidine -NH-(cis-cyclohexyl)-CH2OH 79 N/A Enhanced membrane permeability
2-(4-Chlorophenyl)-[...]-amine Pyrimidine -NH-(4-Cl-C6H4) N/A N/A Improved electrophilicity, lower solubility
6f (3-(3,5-Dimethylpyrazol-1-yl)-6-morpholinotetrazine) Tetrazine -N-morpholino 77 114–116 High reactivity in click chemistry
Compound 5 Pyrimidine 4,5,6-trimethyl N/A N/A High LogP, low aqueous solubility

Research Findings and Implications

  • Synthetic Accessibility: Pyrimidine derivatives with methanol groups (e.g., the target compound) are synthesized in moderate-to-high yields (e.g., 79% for Compound 2c ), whereas tetrazines require precise control of substituents to avoid side reactions .
  • Biological Relevance : The hydroxymethyl group in the target compound offers a balance between solubility and bioavailability, making it preferable over methyl or aryl analogues in drug design .
  • Material Science Applications : Tetrazine derivatives excel in click chemistry, while pyrimidines with coordinating groups (e.g., pyrazole) are suited for metal-organic frameworks .

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